molecular formula C8H13NS B13542276 I+/--Methyl-3-thiophenepropanamine CAS No. 303070-16-8

I+/--Methyl-3-thiophenepropanamine

Cat. No.: B13542276
CAS No.: 303070-16-8
M. Wt: 155.26 g/mol
InChI Key: ZDNDAWGBOKFXMK-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)butan-2-amine is an organic compound that features a thiophene ring attached to a butan-2-amine chain Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-3-yl)butan-2-amine typically involves the formation of the thiophene ring followed by the attachment of the butan-2-amine chain. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various starting materials under specific conditions to form the thiophene ring.

For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of method depends on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine group or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the amine chain.

Scientific Research Applications

4-(Thiophen-3-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(thiophen-3-yl)butan-2-amine involves its interaction with molecular targets and pathways. The thiophene ring can engage in π-π interactions and hydrogen bonding, while the amine group can participate in ionic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple thiophene ring.

    2-(Thiophen-3-yl)ethanamine: A similar compound with a shorter amine chain.

    4-(Thiophen-2-yl)butan-2-amine: A positional isomer with the thiophene ring attached at a different position.

Uniqueness

4-(Thiophen-3-yl)butan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the thiophene ring and the length of the amine chain can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

303070-16-8

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

4-thiophen-3-ylbutan-2-amine

InChI

InChI=1S/C8H13NS/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3

InChI Key

ZDNDAWGBOKFXMK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CSC=C1)N

Origin of Product

United States

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